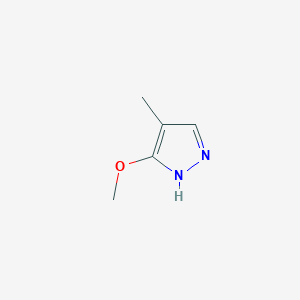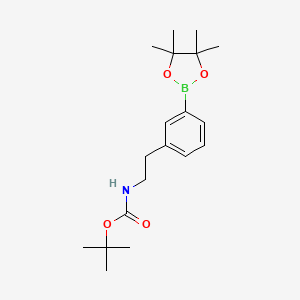![molecular formula C16H18N4O2 B2833048 N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097926-51-5](/img/structure/B2833048.png)
N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the specific synthesis process for “N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine” is not available, a general method for synthesizing azetidine derivatives involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . The Suzuki–Miyaura cross-coupling reaction is also used in the synthesis and diversification of novel heterocyclic amino acid derivatives .Applications De Recherche Scientifique
Catalysis and Synthetic Applications
Highly Stereoselective Cycloaddition
N-Heterocyclic carbenes (NHCs) are used to catalyze a formal [3 + 3] cycloaddition between α,β-unsaturated aldehydes and azomethine imines, producing substituted pyridazinones. This process shows high diastereoselectivity and accommodates a variety of substrates, leading to potential applications in synthesizing complex heterocyclic structures (Chan & Scheidt, 2007).
Antimicrobial and Antifungal Agents
Antitumor, Antifungal, and Antibacterial Pharmacophore Sites
Pyrazole derivatives show bioactivities against breast cancer, fungi, and bacteria, highlighting the therapeutic potential of heterocyclic compounds in treating various diseases. The study provides insights into the structural basis of biological activity, which can inform the design of new drugs (Titi et al., 2020).
Kinase Inhibition for Therapeutic Applications
Dual Inhibitors of CLK1 and DYRK1A Kinases
The design and synthesis of novel compounds targeting CLK1 and DYRK1A kinases for potential therapeutic applications are explored. These kinase inhibitors could have implications in treating diseases related to dysregulated kinase activity (Loidreau et al., 2013).
Antioxidant Properties
In Vitro Antioxidant Properties
New thiazole derivatives have been synthesized and evaluated for their antioxidant activities. Some of these compounds show potent antioxidant activity, which is crucial for combating oxidative stress in various diseases (Jaishree et al., 2012).
Propriétés
IUPAC Name |
(2-ethoxyphenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-2-22-14-7-4-3-6-13(14)16(21)20-10-12(11-20)18-15-8-5-9-17-19-15/h3-9,12H,2,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEZKLWIIHWCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2832969.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2832971.png)





![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832977.png)


![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2832983.png)
![1-(2,3-Dimethoxyphenyl)-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2832985.png)
![(Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2832986.png)